molecular formula C18H19ClN4O B2699758 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine CAS No. 2034233-38-8

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine

Cat. No.: B2699758
CAS No.: 2034233-38-8
M. Wt: 342.83
InChI Key: QAMZOORRYBZIAP-UHFFFAOYSA-N
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Description

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine is a complex organic compound that features a chlorophenyl group, a cyclopropylpyridazinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine typically involves the coupling of 2-chlorophenyl and 4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl groups through an amide bond. The reaction conditions often include the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole in a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
  • (2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone

Uniqueness

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine is unique due to its combination of a chlorophenyl group and a cyclopropylpyridazinyl group linked through a piperazinyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

(2-chlorophenyl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c19-15-4-2-1-3-14(15)18(24)23-11-9-22(10-12-23)17-8-7-16(20-21-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMZOORRYBZIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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